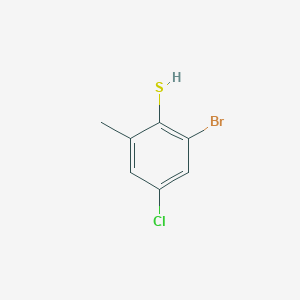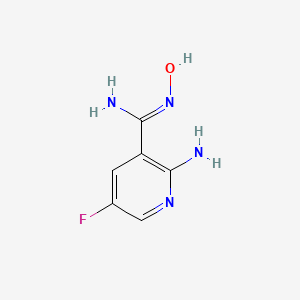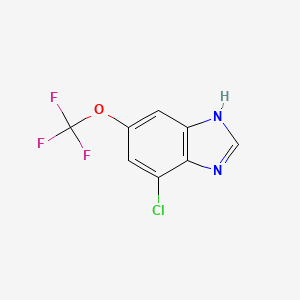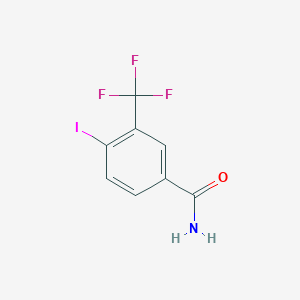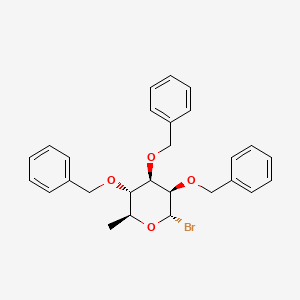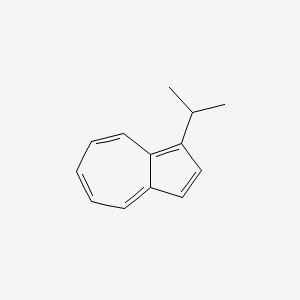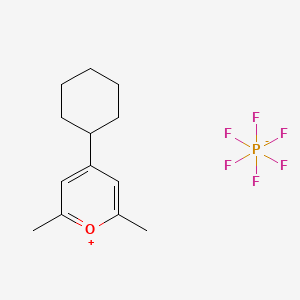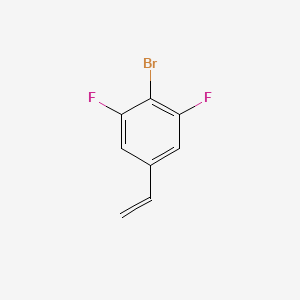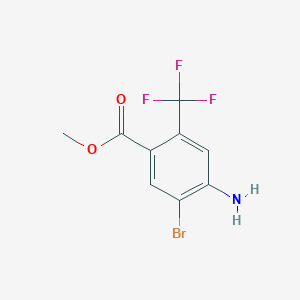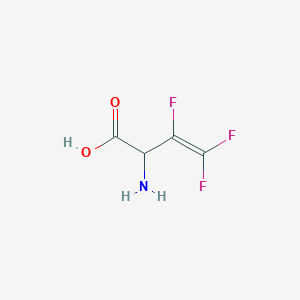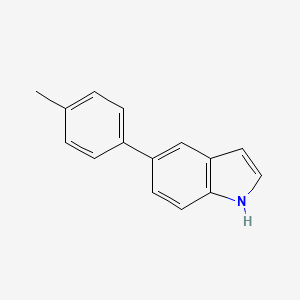
4-Fluoro-3'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of 4-fluorophenylboronic acid with 3-methylbromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods: Industrial production of 4-Fluoro-3’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine and methyl groups influences the reactivity of the biphenyl rings, making them susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Oxidation: Products include biphenyl ketones.
Reduction: Products include biphenyl alcohols.
Scientific Research Applications
4-Fluoro-3’-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-1,1’-biphenyl: Similar structure but lacks the methyl group.
3-Fluoro-4’-methyl-1,1’-biphenyl: Similar structure with different positioning of the fluorine and methyl groups.
4-Methyl-1,1’-biphenyl: Lacks the fluorine atom.
Uniqueness: The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a unique electronic environment that can be exploited in various chemical and biological contexts .
Properties
Molecular Formula |
C13H11F |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-4-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3 |
InChI Key |
DCOJTADDBPCOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


